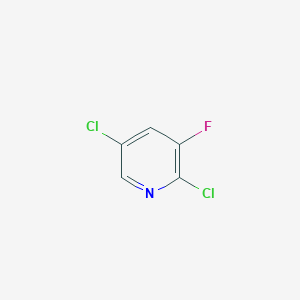

2,5-二氯-3-氟吡啶

概述

描述

2,5-Dichloro-3-fluoropyridine, also known as 2,5-DCFP, is a versatile synthetic organic compound with a wide range of applications in scientific research. It is a colorless liquid with a pungent odor and a boiling point of 107°C. Its chemical formula is C5H3Cl2FN.

科学研究应用

有机合成和催化:2-氯-5-氟吡啶,一种相关化合物,是一种高挥发性和弱碱性化合物,在有机合成和催化中具有潜在应用(Hand & Baker, 1989)。

选择性官能化:卤代吡啶的化学选择性官能化,包括5-溴-2-氯-3-氟吡啶,对选择性溴代取代,3-氟基取代和二卤加合物形成在各种条件下都很有用(Stroup, Szklennik, Forster & Serrano-Wu, 2007)。

药物研究:对2,3,5-三卤吡啶的选择性官能化,包括类似2,5-二氯-3-氟吡啶的化合物,在4或6位置的创建,为药物研究提供了有价值的新构建模块,并有助于多样新结构的开发(Bobbio & Schlosser, 2001)。

合成改进:已开发了相关化合物的新合成途径,例如2-氨基-5-氟吡啶。这些方法简化了实验操作,避免了分离中间产物的困难,并提高了产量和纯度(Chen Ying-qi, 2008)。

亲核取代:氟吡啶的反应性显著,2-氟吡啶的反应速度明显快于其氯类似物。这一发现有助于预测未来的反应速率,特别是对于类似2,5-二氯-3-氟吡啶的化合物(Schlosser & Rausis, 2005)。

抗菌剂:在喹诺酮抗菌剂的制备中合成关键化合物,如乙基3-(2,6-二氯-5-氟吡啶-3-基)-3-氧代丙酸酯,展示了卤代吡啶在药物开发中的重要性(Zhu Qiu-feng, 2005)。

正电子发射断层扫描(PET):已经使用二芳基碘盐将氟-18引入氟吡啶的3或5位置,提高了稳定性和PET应用的潜力(Carroll, Nairne & Woodcraft, 2007)。

荧光研究:已将脱羧布莱斯反应应用于荧光物质的高效合成,如乙基2,6-二氯-5-氟烟酸尼科酰乙酸酯,为荧光化合物的合成提供了新方法(Lee, Choi, Chang, Kim & Shin, 2007)。

安全和危害

作用机制

Target of Action

Fluoropyridines, in general, have been known to exhibit interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Mode of Action

Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to their reduced basicity . This suggests that 2,5-Dichloro-3-fluoropyridine might interact with its targets in a unique manner, potentially involving electron-withdrawing effects.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may influence a wide range of biochemical pathways .

Result of Action

The presence of fluorine in the compound may contribute to its potential biological activity .

Action Environment

The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .

属性

IUPAC Name |

2,5-dichloro-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMURTAGJSLLLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449995 | |

| Record name | 2,5-Dichloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103999-77-5 | |

| Record name | 2,5-Dichloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

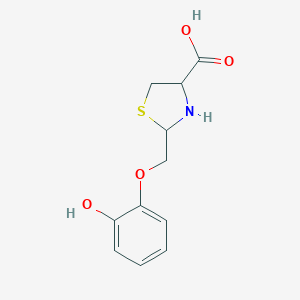

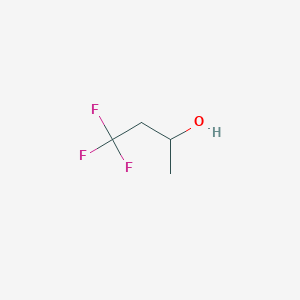

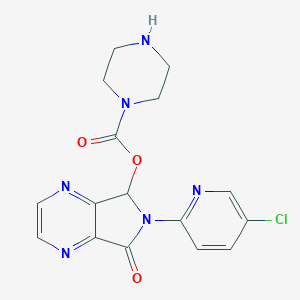

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,5-Dichloro-3-fluoropyridine in the context of the research presented?

A1: The research article highlights 2,5-Dichloro-3-fluoropyridine as a key intermediate in a series of reactions leading to various substituted pyridines, including 4-pyridinecarboxylic acids and 4-iodopyridines []. These compounds are significant because they can be further modified to create a diverse library of pyridine derivatives, potentially valuable in medicinal chemistry and materials science.

Q2: Can you elaborate on the synthesis of 2,5-Dichloro-3-fluoropyridine as described in the research?

A2: The article describes the synthesis of 2,5-Dichloro-3-fluoropyridine from 5-Chloro-2,3-difluoropyridine, an intermediate in the production of a commercial pesticide []. This starting material undergoes hydrolysis to yield 5-chloro-3-fluoro-2H-pyridinone, which is then converted into 2,5-Dichloro-3-fluoropyridine. While the specific reagents and conditions for this conversion are not detailed in the abstract, it highlights the compound's origin from an industrially relevant precursor.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)

![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)

![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)

![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)